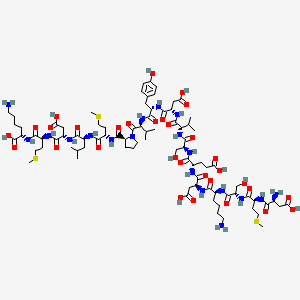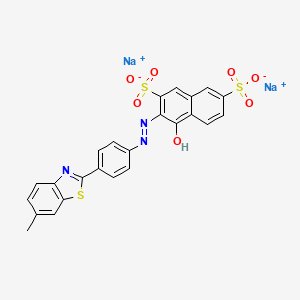
s-Triazine, 2,4-diamino-6-(2'-nitro-2-biphenylyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2’-Nitro-1,1’-biphenyl-2-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a nitro-substituted biphenyl group attached to a triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2’-Nitro-1,1’-biphenyl-2-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Biphenyl Intermediate: The initial step involves the nitration of biphenyl to introduce a nitro group at the 2’ position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Coupling with Triazine: The nitro-substituted biphenyl is then coupled with a triazine derivative. This step often involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Amination: The final step involves the introduction of amino groups at the 2 and 4 positions of the triazine ring. This can be achieved through the reaction with ammonia or an amine under high-pressure conditions.
Industrial Production Methods
In an industrial setting, the production of 6-(2’-Nitro-1,1’-biphenyl-2-yl)-1,3,5-triazine-2,4-diamine is typically carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino-substituted biphenyl triazine.
Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(2’-Nitro-1,1’-biphenyl-2-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-(2’-Nitro-1,1’-biphenyl-2-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(2’-Amino-1,1’-biphenyl-2-yl)-1,3,5-triazine-2,4-diamine: Similar structure but with an amino group instead of a nitro group.
6-(2’-Chloro-1,1’-biphenyl-2-yl)-1,3,5-triazine-2,4-diamine: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
6-(2’-Nitro-1,1’-biphenyl-2-yl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can undergo various chemical transformations, making this compound versatile for different applications.
Eigenschaften
CAS-Nummer |
29366-82-3 |
|---|---|
Molekularformel |
C15H12N6O2 |
Molekulargewicht |
308.29 g/mol |
IUPAC-Name |
6-[2-(2-nitrophenyl)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H12N6O2/c16-14-18-13(19-15(17)20-14)11-7-2-1-5-9(11)10-6-3-4-8-12(10)21(22)23/h1-8H,(H4,16,17,18,19,20) |
InChI-Schlüssel |
AOGXCLFEBAMIHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2[N+](=O)[O-])C3=NC(=NC(=N3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-methoxypropyl)-5-[4-(propan-2-yloxy)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B13826500.png)


![(1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B13826515.png)


![4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI)](/img/structure/B13826534.png)

![(4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13826539.png)




